
3-(Trifluoromethyl)isatoic anhydride
Vue d'ensemble
Description
3-(Trifluoromethyl)isatoic anhydride is an organic compound characterized by the presence of a trifluoromethyl group attached to the isatoic anhydride structure. This compound is known for its unique chemical properties and is widely used in various chemical reactions and applications.
Mécanisme D'action
Target of Action
Isatoic anhydride derivatives are known to be building blocks for the synthesis of various nitrogen-containing heterocyclic structures .
Mode of Action
It’s known that isatoic anhydride derivatives can be used in the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives . These structures can interact with biological targets in various ways, influencing cellular processes.
Biochemical Pathways
The nitrogen-containing heterocyclic structures that can be synthesized from isatoic anhydride derivatives are known to interact with various biochemical pathways .
Result of Action
The nitrogen-containing heterocyclic structures that can be synthesized from isatoic anhydride derivatives can have various effects on cellular processes .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)isatoic anhydride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain hydrolases, which catalyze the hydrolysis of the anhydride bond, leading to the formation of corresponding carboxylic acids and amines. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, potentially modifying their function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modifying key signaling proteins through covalent attachment. This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit certain kinases, thereby affecting phosphorylation cascades that are critical for cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through covalent modification of biomolecules. It can bind to active sites of enzymes, inhibiting their activity by forming stable adducts. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade upon prolonged exposure to moisture or high temperatures. Over time, its activity in biochemical assays may decrease due to hydrolysis or other degradation processes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can cause toxicity, manifesting as cellular damage or organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Enzymes such as cytochrome P450s are known to play a role in its metabolism, influencing the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. Once localized, the compound can exert its effects on specific organelles, such as the nucleus or mitochondria, affecting their function and overall cellular homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)isatoic anhydride typically involves the reaction of 3-(trifluoromethyl)aniline with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride. The general reaction scheme is as follows: [ \text{3-(Trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of triphosgene as a safer alternative to phosgene is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)isatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, the anhydride can hydrolyze to form 3-(trifluoromethyl)anthranilic acid.
Cyclization Reactions: It can participate in cyclization reactions to form quinazolinone derivatives.
Common Reagents and Conditions:
Amines: React with the anhydride to form amides.
Alcohols: React to form esters.
Water: Hydrolyzes the anhydride to form acids.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
3-(Trifluoromethyl)isatoic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds, including quinazolinones.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Isatoic Anhydride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-Methylisatoic Anhydride: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical behavior.
Uniqueness: The presence of the trifluoromethyl group in 3-(Trifluoromethyl)isatoic anhydride imparts unique properties such as increased reactivity and stability. This makes it distinct from other isatoic anhydride derivatives and enhances its utility in various chemical reactions and applications.
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)16-7(4)14/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLOMSMDWVUGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217841 | |
| Record name | 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72985-50-3 | |
| Record name | 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72985-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane](/img/structure/B3043017.png)

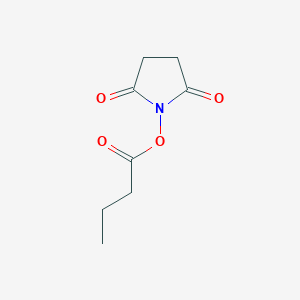
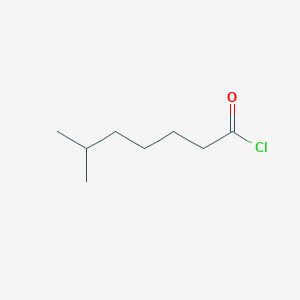
![[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B3043022.png)
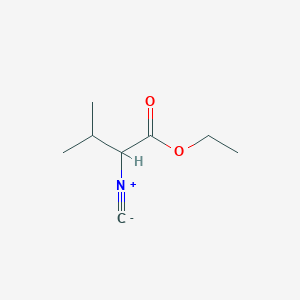
phosphonium bromide](/img/structure/B3043029.png)




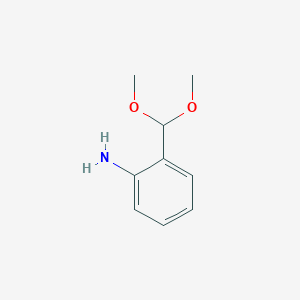
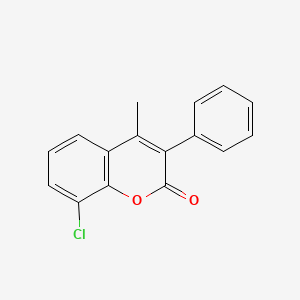
![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)
